molecular formula C19H13F3N2O2S2 B6530100 N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 946199-68-4

N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Número de catálogo: B6530100
Número CAS: 946199-68-4
Peso molecular: 422.4 g/mol
Clave InChI: JSRSVCMYTLZJNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a fluorinated acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked 4-fluorophenyl-2-oxoethyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated heterocycles .

Propiedades

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S2/c20-12-3-1-11(2-4-12)17(25)10-28-19-24-14(9-27-19)8-18(26)23-13-5-6-15(21)16(22)7-13/h1-7,9H,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRSVCMYTLZJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide ()
  • Structural Difference : Replaces the 3,4-difluorophenyl group with a single 4-fluorophenyl substituent.
  • Impact : Reduced steric bulk and electron-withdrawing effects compared to the target compound. The absence of the 3-fluorine may decrease binding affinity to hydrophobic pockets in biological targets.
  • Pharmacological Inference : Lower logP (lipophilicity) could enhance aqueous solubility but reduce membrane permeability .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural Difference : Substitutes fluorine atoms with chlorine on the phenyl ring.
  • Impact: Chlorine’s larger atomic radius and higher lipophilicity increase steric hindrance and metabolic stability.
  • Crystallographic Data : The dihedral angle between the dichlorophenyl and thiazole rings (61.8°) suggests a twisted conformation, which could influence intermolecular interactions in crystal packing or target binding .

Heterocyclic Core Modifications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ()
  • Structural Difference : Replaces the thiazole ring with a 1,2,4-triazole core.
  • The 4-methylphenyl group on the triazole enhances steric bulk, which may affect binding pocket compatibility .
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
  • Structural Difference: Incorporates a quinazolinone ring system instead of thiazole.
  • Impact: The planar quinazolinone moiety may enhance DNA intercalation or kinase inhibition activity. The dual chloro/fluoro substitution balances lipophilicity and electronic effects .

Sulfanyl-Linker Modifications

N-(2,4-difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
  • Structural Difference : Utilizes a 1,2,4-triazole-3-sulfanyl linker instead of a thiazole-based system.
  • Impact : The triazole’s smaller size may reduce steric hindrance, improving access to enzymatic active sites. The 2,4-difluorophenyl group offers a distinct electronic profile compared to 3,4-difluorophenyl .

Key Data Table: Structural and Inferred Pharmacological Properties

Compound Name Substituents Heterocycle Molecular Weight (g/mol) logP (Est.) Key Features Reference
Target Compound 3,4-difluorophenyl, 4-F-oxoethyl Thiazole ~439.43 ~3.2 High lipophilicity, dual fluorine effects
N-(4-Fluorophenyl)-... () 4-fluorophenyl Thiazole ~421.41 ~2.8 Improved solubility, reduced steric bulk
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 3,4-dichlorophenyl Thiazole ~301.17 ~3.8 High metabolic stability, potential toxicity
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-... 3,4-difluorophenyl, 4-Cl/Me-Ph Triazole ~470.90 ~3.5 Enhanced hydrogen bonding, bulky substituents

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.